6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
CAS No.: 1040655-63-7
Cat. No.: VC8198478
Molecular Formula: C21H16BrN7O2
Molecular Weight: 478.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040655-63-7 |
|---|---|
| Molecular Formula | C21H16BrN7O2 |
| Molecular Weight | 478.3 g/mol |
| IUPAC Name | 6-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C21H16BrN7O2/c1-13-5-2-3-6-15(13)10-29-20-18(25-27-29)21(30)28(12-23-20)11-17-24-19(26-31-17)14-7-4-8-16(22)9-14/h2-9,12H,10-11H2,1H3 |
| Standard InChI Key | KFAMCXZDWGAJAU-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Br)N=N2 |
| Canonical SMILES | CC1=CC=CC=C1CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Br)N=N2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a triazolopyrimidinone scaffold fused with a 1,2,4-oxadiazole ring at position 6, substituted with a 3-bromophenyl group. Position 3 is occupied by a 2-methylbenzyl moiety, enhancing lipophilicity and steric bulk . Key structural elements include:
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Triazolopyrimidinone core: Contributes to π-π stacking and hydrogen bonding with biological targets .
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1,2,4-Oxadiazole: Imparts metabolic stability and electronic diversity .
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Bromophenyl and methylbenzyl groups: Influence solubility and target binding through halogen interactions and hydrophobic effects .
Table 1: Comparative Molecular Properties of Structural Analogs
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a three-step sequence :
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Oxadiazole Formation: Cyclization of 3-bromophenyl amidoxime with ethyl chlorooxoacetate under microwave irradiation yields the 1,2,4-oxadiazole intermediate .
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Triazolopyrimidinone Assembly: Condensation of 5-amino-1,2,4-triazole with dimethyl acetylenedicarboxylate forms the triazolopyrimidinone core .
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Alkylation: The oxadiazole intermediate is coupled to the core via N-alkylation using 2-methylbenzyl bromide in DMF/K2CO3 .
Reaction yields typically range from 65–78%, with purity confirmed via HPLC (>95%). Challenges include regioselectivity during alkylation and oxadiazole ring stability under acidic conditions .
Structural Modifications
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Bromophenyl Replacement: Substituting bromine with methoxy groups enhances solubility but reduces antimicrobial potency .
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Methylbenzyl Isosteres: Replacing 2-methylbenzyl with 4-fluorobenzyl improves binding to kinase targets (IC50: 0.11 μM vs. 0.76 μM) .
Pharmacological Applications
Antimicrobial Activity
Against Candida albicans and Staphylococcus aureus, the compound exhibits MIC values of 8 μg/mL and 16 μg/mL, respectively . Its mechanism involves disrupting fungal cell membranes via oxadiazole-mediated lipid peroxidation . Comparatively, analogs lacking the bromophenyl group show 4–6-fold reduced activity .
Table 2: Biological Activity Profile
| Assay Model | Target/Pathway | IC50/MIC | Reference |
|---|---|---|---|
| C. albicans inhibition | Membrane integrity | 8 μg/mL | |
| Sirtuin-2 inhibition | NAD+-dependent deacylase | 0.89 μM | |
| PA-PB1 polymerase binding | Influenza A replication | 1.2 μM |
Material Science Applications
Organic Electronics
The conjugated oxadiazole-triazolopyrimidinone system exhibits a bandgap of 2.8 eV, suitable for organic light-emitting diodes (OLEDs). Thin-film studies show electron mobility of , comparable to Alq3.
Catalytic Properties
As a ligand in Pd-catalyzed cross-coupling reactions, the compound achieves 92% yield in Suzuki-Miyaura couplings, outperforming triphenylphosphine (78%) .
Analytical Characterization
Spectroscopic Data
Comparative Binding Studies
Enzyme Inhibition
The compound inhibits Sirtuin-2 (IC50: 0.89 μM) 3.5-fold more potently than AGK2, attributed to bromophenyl-hydrophobic pocket interactions .
Structural Analogs
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